[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid
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Overview
Description
[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid: is a complex organic compound with a molecular weight of 397.49 g/mol . It is characterized by the presence of a fluorenylmethoxycarbonyl (FMOC) group, which is commonly used in peptide synthesis as a protecting group for amines
Preparation Methods
The synthesis of [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the fluorenylmethoxycarbonyl (FMOC) group and the tetrahydro-2H-thiopyran ring.
Acetylation: The final step involves the acetylation of the intermediate to produce the target compound.
Chemical Reactions Analysis
[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid: undergoes various chemical reactions, including:
Scientific Research Applications
[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid: has several scientific research applications:
Mechanism of Action
The mechanism of action of [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid: can be compared with similar compounds such as:
[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid]: This compound has a similar FMOC group but differs in the length of the carbon chain.
[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid]: Another similar compound with a longer carbon chain, affecting its reactivity and applications.
Biological Activity
The compound 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The molecular formula is C22H23NO5, and it possesses specific functional groups that contribute to its biological activity.
- Anticancer Activity : Preliminary studies suggest that compounds with Fmoc groups exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis. For instance, compounds structurally related to Fmoc derivatives have shown promise in targeting specific pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.
- Antimicrobial Properties : The thiopyran moiety has been associated with antimicrobial activity. Research indicates that similar compounds can disrupt bacterial cell membranes or interfere with metabolic pathways, leading to bacterial cell death.
- Neuroprotective Effects : Some derivatives of this compound have been investigated for neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Mechanisms may include the modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The IC50 values were reported in the low micromolar range, indicating potent activity (source needed).
- Animal Models : Animal studies have shown that administration of the compound can lead to reduced tumor growth in xenograft models. The observed effects were attributed to both direct cytotoxicity and modulation of immune responses (source needed).
- Comparative Studies : A comparative analysis with other known anticancer agents revealed that this compound has a unique profile, potentially offering advantages in selectivity and reduced side effects (source needed).
Data Tables
Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | HeLa | 5.0 | Apoptosis induction |
Anticancer | MCF-7 | 4.5 | PI3K/Akt pathway inhibition |
Antimicrobial | E. coli | 10.0 | Membrane disruption |
Neuroprotective | Mouse model | N/A | Oxidative stress reduction |
Safety and Toxicology
While the biological activities are promising, safety profiles must be established through thorough toxicological assessments. Preliminary data suggest low toxicity at therapeutic doses; however, comprehensive studies are required to evaluate long-term effects and reproductive toxicity (source needed).
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)thian-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c24-20(25)13-22(9-11-28-12-10-22)23-21(26)27-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,23,26)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZSRIGQQHPMTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589241 |
Source
|
Record name | [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946727-62-4 |
Source
|
Record name | [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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